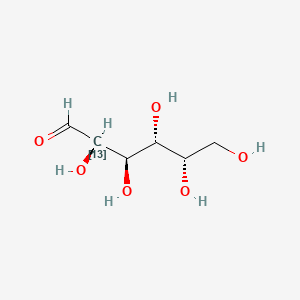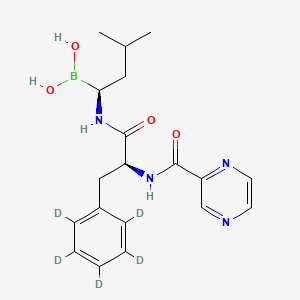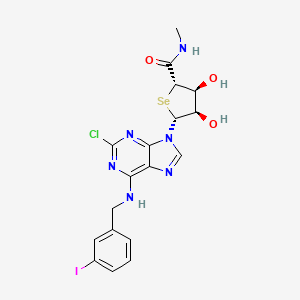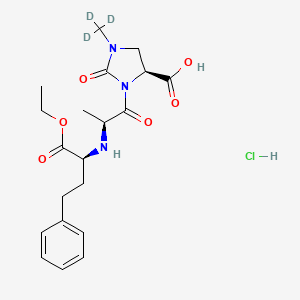
D-Ribose-13C,d
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Ribose-13C,d: is a stable isotope-labeled compound of D-ribose, a naturally occurring pentose sugar. The “13C” denotes the presence of carbon-13, a stable isotope of carbon, which is used for tracing and studying metabolic pathways. D-Ribose is a crucial component of ribonucleic acid (RNA) and adenosine triphosphate (ATP), playing a vital role in cellular energy production and genetic material synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of D-Ribose-13C,d involves the incorporation of carbon-13 into the ribose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors. One common method involves the fermentation of glucose-13C using specific strains of bacteria that can convert glucose to ribose. The reaction conditions typically include controlled temperature, pH, and nutrient supply to optimize the yield of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes. The use of genetically engineered microorganisms that can efficiently convert glucose-13C to ribose-13C is a common approach. The fermentation broth is then subjected to purification processes, including filtration, crystallization, and drying, to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: D-Ribose-13C,d undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ribonic acid-13C.
Reduction: It can be reduced to form ribitol-13C.
Substitution: this compound can participate in substitution reactions to form derivatives such as ribose-5-phosphate-13C.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Enzymatic reactions using ribokinase can convert this compound to ribose-5-phosphate-13C under mild conditions.
Major Products:
- Ribonic acid-13C
- Ribitol-13C
- Ribose-5-phosphate-13C
Wissenschaftliche Forschungsanwendungen
D-Ribose-13C,d has a wide range of scientific research applications:
- Chemistry: Used as a tracer in metabolic studies to understand the pathways of carbohydrate metabolism.
- Biology: Helps in studying the biosynthesis of nucleotides and nucleic acids.
- Medicine: Investigated for its potential therapeutic effects in conditions like chronic fatigue syndrome and heart disease.
- Industry: Used in the production of labeled compounds for research and development purposes .
Wirkmechanismus
D-Ribose-13C,d exerts its effects by participating in the pentose phosphate pathway, a crucial metabolic pathway for the production of nucleotides and nucleic acids. The incorporation of carbon-13 allows researchers to trace the metabolic fate of ribose in cells. This compound is phosphorylated to ribose-5-phosphate-13C, which then enters various biosynthetic pathways, contributing to the synthesis of ATP, RNA, and DNA .
Vergleich Mit ähnlichen Verbindungen
- D-Ribose-1,2-13C2
- D-Ribose-2,3,4,5-13C4
- D-Ribose-13C
Comparison: D-Ribose-13C,d is unique due to its specific labeling pattern, which allows for detailed tracing of metabolic pathways. Compared to other labeled ribose compounds, this compound provides distinct advantages in studying specific metabolic processes and enzyme activities. Its high isotopic purity and stability make it a valuable tool in research .
Eigenschaften
Molekularformel |
C5H10O5 |
|---|---|
Molekulargewicht |
152.13 g/mol |
IUPAC-Name |
(2R,3R,4R)-1-deuterio-2,3,4,5-tetrahydroxy(113C)pentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1D |
InChI-Schlüssel |
PYMYPHUHKUWMLA-AJCDREGZSA-N |
Isomerische SMILES |
[2H][13C](=O)[C@@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
C(C(C(C(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propanoylamino]acetyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B12409359.png)




![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)





![Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc](/img/structure/B12409430.png)

